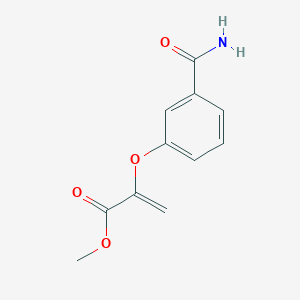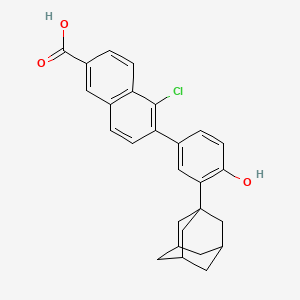![molecular formula C37H46N4O B1250598 analogue 24 [PMID: 11551758]](/img/structure/B1250598.png)
analogue 24 [PMID: 11551758]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IN-3, also known as AMPK-IN-3, is a potent and selective inhibitor of AMP-activated protein kinase (AMPK). This compound has shown significant potential in scientific research, particularly in the study of cancer. It is known for its ability to inhibit AMPK without affecting cell viability or causing significant cytotoxicity in K562 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IN-3 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and often involve the use of advanced organic synthesis techniques.
Industrial Production Methods
Industrial production of IN-3 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
IN-3 undergoes various chemical reactions, including:
Oxidation: IN-3 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert IN-3 into reduced forms.
Substitution: IN-3 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of IN-3.
Scientific Research Applications
IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of AMPK and its effects on cellular metabolism.
Biology: Investigated for its role in regulating cellular energy homeostasis and metabolic pathways.
Medicine: Explored for its potential therapeutic applications in cancer treatment, particularly in targeting cancer cell metabolism.
Industry: Utilized in the development of new drugs and therapeutic agents targeting AMPK.
Mechanism of Action
IN-3 exerts its effects by selectively inhibiting AMPK. The inhibition of AMPK affects various molecular targets and pathways involved in cellular energy regulation. By inhibiting AMPK, IN-3 can modulate metabolic pathways, leading to changes in cellular energy homeostasis and potentially affecting cancer cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
JAK-IN-3: A potent inhibitor of Janus kinase (JAK), used in the study of immune and inflammatory responses.
LYP-IN-3: A selective inhibitor of lymphoid-tyrosine phosphatase (LYP), involved in modulating T-cell receptor signaling.
STAT6-IN-3: An inhibitor of signal transducer and activator of transcription 6 (STAT6), used in research on inflammation and asthma.
ThrRS-IN-3: An inhibitor of threonine-tRNA synthetase (ThrRS), studied for its effects on bacterial protein synthesis.
Uniqueness of IN-3
IN-3 is unique due to its selective inhibition of AMPK without causing significant cytotoxicity. This makes it a valuable tool in cancer research, as it allows for the study of AMPK’s role in cancer cell metabolism without affecting cell viability.
Properties
Molecular Formula |
C37H46N4O |
|---|---|
Molecular Weight |
562.8 g/mol |
IUPAC Name |
1-(2-azabicyclo[2.2.2]octan-2-yl)-2-[2-(3,5-dimethylphenyl)-3-[(2S)-1-(2-pyridin-4-ylethylamino)propan-2-yl]-1H-indol-5-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C37H46N4O/c1-24-18-25(2)20-29(19-24)35-34(26(3)22-39-17-14-27-12-15-38-16-13-27)32-21-30(8-11-33(32)40-35)37(4,5)36(42)41-23-28-6-9-31(41)10-7-28/h8,11-13,15-16,18-21,26,28,31,39-40H,6-7,9-10,14,17,22-23H2,1-5H3/t26-,28?,31?/m1/s1 |
InChI Key |
GGVFLXSCFPVLMS-WPCLDFDBSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)C2=C(C3=C(N2)C=CC(=C3)C(C)(C)C(=O)N4CC5CCC4CC5)[C@H](C)CNCCC6=CC=NC=C6)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(C3=C(N2)C=CC(=C3)C(C)(C)C(=O)N4CC5CCC4CC5)C(C)CNCCC6=CC=NC=C6)C |
Synonyms |
(2S)-2-(5-(2-(2-azabicyclo(2.2.2)oct-2-yl)-1,1-dimethyl-2-oxoethyl)-2-(3,5-dimethylphenyl)-1H-indol-3-yl)-N-(2-pyridin-4-ylethyl)propan-1-amine IN3 compound |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2-methoxyphenyl)methyl]-2-methyl-3-prop-2-enoxy-6-indazolecarboxamide](/img/structure/B1250518.png)




![(E,E)-1-[7-(1,3-Benzodioxol-5-yl)-2,6-heptadienoyl]piperidine](/img/structure/B1250526.png)


![1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-3-(4-fluoro-3-(trifluoromethyl)phenyl)urea](/img/structure/B1250531.png)



